![molecular formula C25H26ClN5O4 B2991586 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide CAS No. 1396679-43-8](/img/structure/B2991586.png)
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide
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Overview
Description
The compound contains several functional groups including a chloro group, a methoxy group, an oxadiazole ring, a pyrrolidine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms, is a key feature of this compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the chloro group might undergo nucleophilic substitution reactions, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the carboxamide could make the compound soluble in polar solvents .Scientific Research Applications
Antioxidant Activity
- Compounds structurally related to 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide have been synthesized and demonstrated significant antioxidant activity. Notably, some derivatives surpassed the antioxidant activity of well-known antioxidants like ascorbic acid in DPPH radical scavenging method and reducing power assay (Tumosienė et al., 2019).
Neuropharmacological Effects
- Research on related compounds has revealed potential neuropharmacological effects. For example, WAY-100635, a compound with a similar molecular structure, has been identified as a potent and selective 5-HT1A receptor antagonist, impacting serotonin neuronal firing (Craven et al., 1994).
Cytotoxicity in Cancer Research
- Some related compounds, including 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and screened for in vitro cytotoxic activity against cancer cells like Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Structural Analysis for Drug Development
- The crystal structure and molecular conformation of solvated derivatives of this compound class have been studied, providing insights crucial for the development of antineoplastic agents (Banerjee et al., 2002).
Potential Tuberculostatic Activity
- Research on phenylpiperazineacetic hydrazide derivatives, related to the chemical structure , has demonstrated tuberculostatic activity, indicating potential use in tuberculosis treatment (Foks et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O4/c1-34-20-6-5-18(26)14-19(20)31-15-17(13-21(31)32)23(33)29-25(9-3-2-4-10-25)24-28-22(30-35-24)16-7-11-27-12-8-16/h5-8,11-12,14,17H,2-4,9-10,13,15H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASQLPGHZIVMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3(CCCCC3)C4=NC(=NO4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide |
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